molecular formula C15H14ClNO B14160616 N-(3-chlorophenyl)-2-(p-tolyl)acetamide CAS No. 599162-60-4

N-(3-chlorophenyl)-2-(p-tolyl)acetamide

Cat. No.: B14160616
CAS No.: 599162-60-4
M. Wt: 259.73 g/mol
InChI Key: OHBFCONSZJEOHQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(p-tolyl)acetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the nitrogen atom and a p-tolyl (4-methylphenyl) group on the adjacent carbon. Its molecular formula is C₁₅H₁₄ClNO, with a molecular weight of 259.73 g/mol. The compound is characterized by its acetamide backbone, which is substituted with electron-withdrawing (chlorine) and electron-donating (methyl) groups on aromatic rings. This structural duality makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticonvulsant, anti-inflammatory, and anticancer agents .

Properties

CAS No.

599162-60-4

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H14ClNO/c1-11-5-7-12(8-6-11)9-15(18)17-14-4-2-3-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18)

InChI Key

OHBFCONSZJEOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(p-tolyl)acetamide typically involves the reaction of 3-chloroaniline with p-tolylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-(p-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(3-chlorophenyl)-2-(p-tolyl)acetamide with structurally related acetamide derivatives, highlighting substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₅H₁₄ClNO 3-Cl-C₆H₄, p-CH₃-C₆H₄ 259.73 Intermediate for drug synthesis
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 3-Cl-C₆H₄ (no p-tolyl) 169.61 Simpler analogue; used in mass spectrometry
N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide C₁₇H₁₄ClN₃O₂ 3-Cl-C₆H₄, p-CH₃-C₆H₄, 1,2,4-oxadiazole 327.76 Enhanced bioactivity due to oxadiazole ring
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide C₁₃H₁₇ClN₃O 3-Cl-C₆H₄, 4-methylpiperazine 278.75 Anticonvulsant activity
2-(p-Tolyl)-N-(p-tolylcarbamoyl)acetamide C₁₆H₁₆N₂O₂ p-CH₃-C₆H₄ (both substituents) 268.31 Dual p-tolyl groups; carbamoyl functionality

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the p-tolyl group improves lipophilicity, aiding membrane permeability .
  • Heterocyclic Additions : Incorporating a 1,2,4-oxadiazole ring (as in C₁₇H₁₄ClN₃O₂) increases metabolic stability and binding affinity to enzymatic targets like MMPs (matrix metalloproteinases) .
  • Piperazine Derivatives : Substituting the p-tolyl group with a 4-methylpiperazine moiety (C₁₃H₁₇ClN₃O) introduces basicity and hydrogen-bonding capacity, critical for anticonvulsant activity .
Physical and Spectral Properties
Property This compound N-(3-Chlorophenyl)acetamide N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Melting Point Not reported Not reported 177–178°C (as dihydrochloride salt)
IR Spectroscopy Expected C=O stretch ~1650 cm⁻¹ C=O stretch ~1680 cm⁻¹ C=O stretch ~1665 cm⁻¹; N-H bend ~1550 cm⁻¹
¹H NMR (δ, ppm) - 3-Cl-C₆H₄ (7.2–7.4) - 3-Cl-C₆H₄ (7.3–7.5) - Piperazine protons (2.5–3.5)
¹³C NMR (δ, ppm) - Acetamide carbonyl (~170) - Carbonyl (~170) - Piperazine carbons (~45–55)

Notes:

  • The absence of reported melting points for the parent compound suggests further experimental characterization is needed.
  • Spectral shifts in IR and NMR correlate with substituent electronic effects. For example, the acetamide carbonyl in This compound is deshielded compared to simpler analogues due to resonance interactions with the p-tolyl group .

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